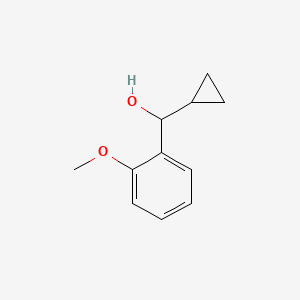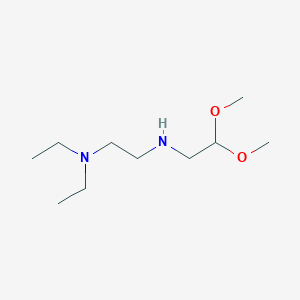![molecular formula C10H13NO3 B8702883 Ethyl N-[3-(hydroxymethyl)phenyl]carbamate](/img/structure/B8702883.png)
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate
Overview
Description
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a hydroxymethyl group attached to a phenyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-hydroxymethylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-hydroxymethylphenol with ethyl isocyanate under mild conditions. The reaction typically proceeds in the presence of a catalyst such as dibutyltin dilaurate, which facilitates the formation of the carbamate linkage.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of ethyl (3-hydroxymethylphenyl)carbamate often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-carboxyphenyl carbamate.
Reduction: Formation of 3-hydroxymethylphenylamine.
Substitution: Formation of substituted phenyl carbamates, depending on the substituent introduced.
Scientific Research Applications
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (3-hydroxymethylphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a prodrug, releasing active compounds upon enzymatic hydrolysis. The released compounds can then interact with various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the released compounds.
Comparison with Similar Compounds
Ethyl N-[3-(hydroxymethyl)phenyl]carbamate can be compared with other similar compounds, such as:
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
Uniqueness
The presence of the hydroxymethyl group attached to the phenyl ring distinguishes ethyl (3-hydroxymethylphenyl)carbamate from other carbamates. This structural feature can influence its reactivity and biological activity, making it a unique compound with specific applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research into its properties and applications can lead to new discoveries and advancements in these areas.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl N-[3-(hydroxymethyl)phenyl]carbamate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)11-9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) |
InChI Key |
YEUDKWHJWWWZBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
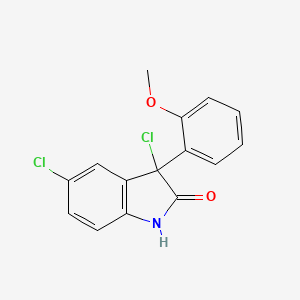
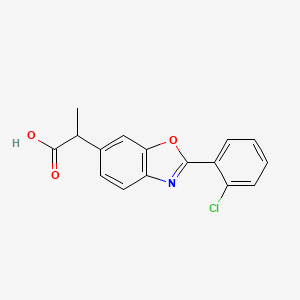
![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B8702821.png)
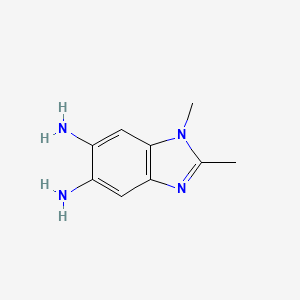
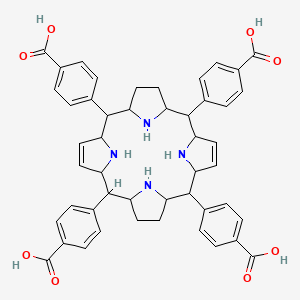
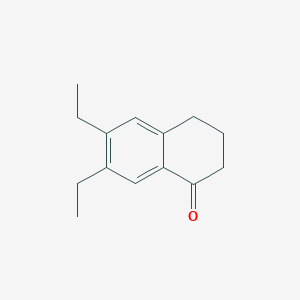
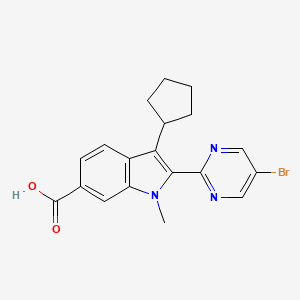
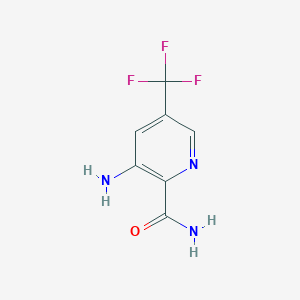
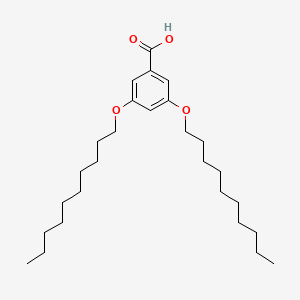
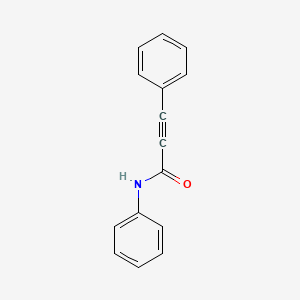
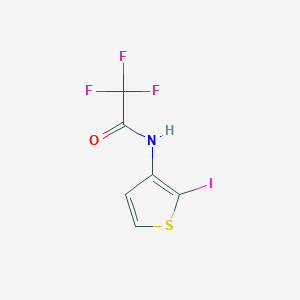
![2,5-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one](/img/structure/B8702880.png)
